molecular formula C15H21N3OS B2822042 5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine CAS No. 1219913-00-4

5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine

Cat. No.: B2822042
CAS No.: 1219913-00-4
M. Wt: 291.41
InChI Key: FDINFSVGEPHGIQ-UHFFFAOYSA-N
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Description

5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is a synthetic organic compound belonging to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a morpholinoethyl group attached to the nitrogen atom of the benzothiazole ring, along with two methyl groups at the 5 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine typically involves the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.

    Introduction of Methyl Groups: The methyl groups at the 5 and 6 positions can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Morpholinoethyl Group: The final step involves the reaction of the intermediate compound with 2-chloroethylmorpholine under basic conditions to introduce the morpholinoethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the morpholinoethyl group.

Scientific Research Applications

5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A simpler benzothiazole derivative without the morpholinoethyl and methyl groups.

    6-Methyl-2-aminobenzothiazole: A benzothiazole derivative with a single methyl group at the 6 position.

    N-(2-Morpholinoethyl)benzothiazol-2-amine: A benzothiazole derivative with the morpholinoethyl group but without the methyl groups.

Uniqueness

5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is unique due to the presence of both the morpholinoethyl group and the two methyl groups at the 5 and 6 positions

Properties

IUPAC Name

5,6-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-11-9-13-14(10-12(11)2)20-15(17-13)16-3-4-18-5-7-19-8-6-18/h9-10H,3-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDINFSVGEPHGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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